molecular formula C8H14N2 B1400863 2-(trans-4-Aminocyclohexyl)acetonitrile CAS No. 1266328-42-0

2-(trans-4-Aminocyclohexyl)acetonitrile

Cat. No.: B1400863
CAS No.: 1266328-42-0
M. Wt: 138.21 g/mol
InChI Key: DZFWURNOMGMOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trans-4-Aminocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H15N2. It is a derivative of cyclohexane, featuring an amino group and a nitrile group attached to the cyclohexane ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often produced in an inert atmosphere at room temperature to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trans-4-Aminocyclohexyl)ethanol
  • 2-(trans-4-Aminocyclohexyl)acetaldehyde
  • 2-(trans-4-Aminocyclohexyl)acetic acid

Uniqueness

2-(trans-4-Aminocyclohexyl)acetonitrile is unique due to its specific combination of an amino group and a nitrile group on the cyclohexane ring. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWURNOMGMOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 2
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 3
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 4
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 5
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 6
2-(trans-4-Aminocyclohexyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.